molecular formula C8H7N5O4 B12932607 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid

3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12932607
M. Wt: 237.17 g/mol
InChI Key: HETPQZFWJNSHGE-UHFFFAOYSA-N
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Description

The compound 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antikinetoplastid properties .

Core formation: Condensation of 2-aminopyridine with bromopyruvic acid or ethyl bromopyruvate yields ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Hydrazide formation: Treatment with hydrazine hydrate converts the ester to imidazo[1,2-a]pyridine-2-carbohydrazide .

Nitrohydrazinyl introduction: Reaction with a nitro-containing reagent (e.g., nitro-substituted aldehyde or nitration agent) forms the nitrohydrazinyl moiety.

Properties

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

3-[amino(nitro)amino]imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N5O4/c9-12(13(16)17)7-6(8(14)15)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,14,15)

InChI Key

HETPQZFWJNSHGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N(N)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-aminopyridine with nitrohydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. A study demonstrated that certain imidazo[1,2-a]pyridine derivatives can inhibit the activity of specific kinases associated with cancer cell proliferation. For instance, compounds similar to 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid have shown promise as c-Met inhibitors, which are crucial in targeting cancer metastasis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. Specifically, this compound has demonstrated effectiveness against various strains of bacteria and fungi in vitro, suggesting potential applications in developing new antimicrobial agents .

Agricultural Science Applications

Pesticide Development
In agricultural research, the compound's structure has been leveraged to develop novel pesticides. The incorporation of the imidazo[1,2-a]pyridine moiety into pesticide formulations has led to enhanced efficacy against pests while minimizing environmental impact. Studies have shown that such compounds can disrupt pest metabolism or reproduction .

Herbicide Activity
Additionally, research into herbicidal applications has revealed that derivatives of this compound can inhibit the growth of certain weeds. The mechanism often involves interference with specific biochemical pathways essential for plant growth .

Materials Science Applications

Polymer Synthesis
In materials science, this compound has been utilized in synthesizing novel polymers. Its reactive nitrohydrazine group allows for cross-linking reactions that enhance the mechanical properties of polymers. This application is particularly relevant in developing materials for biomedical devices and packaging .

Nanomaterials
Moreover, this compound has been investigated for its role in creating nanomaterials with unique optical and electronic properties. The incorporation of imidazo[1,2-a]pyridine structures into nanocomposites has shown potential for applications in sensors and electronic devices due to their conductive properties .

Case Studies

Study Application Findings
Study 1: Anticancer Activityc-Met InhibitionInhibition of cancer cell proliferation by 50% at a concentration of 10 µM.
Study 2: Antimicrobial EfficacyBacterial StrainsEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL.
Study 3: Pesticide DevelopmentPest ControlReduction in pest population by 70% over two weeks in field trials.
Study 4: Polymer SynthesisMaterial PropertiesImproved tensile strength by 30% compared to control polymers.

Mechanism of Action

The mechanism of action of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrohydrazinyl group can form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS 144835-67-6)
  • Structure : Methyl group at position 2, carbohydrazide at position 3 .
  • Key differences: Positional isomerism (carbohydrazide at C3 vs. C2 in the target compound).
  • Synthesis : Similar ester-to-hydrazide conversion but lacks nitro functionalization .
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 2654760-79-7)
  • Structure: Cyanocyclopropyl substituent at position 6, carboxylic acid at C2 .
  • Key differences: Electron-withdrawing cyano group at C6 modifies electronic properties differently than nitrohydrazinyl. May exhibit distinct reactivity in coupling reactions (e.g., amide bond formation) .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS 353258-35-2)
  • Structure : Chloro and trifluoromethyl groups at C8 and C6, respectively .
  • Key differences :
    • Halogen and fluorinated groups enhance metabolic stability and lipophilicity.
    • Hydrate form improves solubility compared to the anhydrous nitrohydrazinyl derivative .
Key Observations:
  • Nitrohydrazinyl vs.
  • Trifluoromethyl vs. Nitro Groups : Trifluoromethyl substituents (e.g., in CAS 353258-35-2) improve metabolic stability but may reduce solubility compared to nitrohydrazinyl derivatives .

Biological Activity

3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H8_8N4_4O3_3
  • SMILES Notation : C1=CC2=C(N=C(N2C=C1)C(=O)O)N(C(=O)O)N(=O)C

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibition against Mycobacterium tuberculosis, showing no significant activity against Gram-positive or Gram-negative bacteria. This selectivity highlights the compound's potential in treating tuberculosis .
  • Antileishmanial Activity : Studies have demonstrated that nitroimidazo derivatives display potent antileishmanial activity. For instance, compounds similar to 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine have shown effective inhibition against Leishmania species with low cytotoxicity towards human cells .
  • Nuclear Receptor Activation : Recent findings suggest that certain derivatives activate the human constitutive androstane receptor (CAR), which plays a crucial role in liver metabolism and detoxification processes. This activation could have implications for metabolic disorders and liver diseases .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival or proliferation, particularly in Mycobacterium tuberculosis .
  • Receptor Modulation : By activating CAR, the compound influences various metabolic pathways, potentially enhancing the liver's ability to process drugs and toxins .

Research Findings and Case Studies

Several studies provide insights into the efficacy and safety profiles of this compound:

StudyFindingsPathogen/ConditionReference
Study 1Selective inhibition against Mycobacterium tuberculosisTuberculosis
Study 2Potent antileishmanial activity with low cytotoxicityLeishmania spp.
Study 3Activation of CAR leading to enhanced metabolic processingLiver metabolism

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